molecular formula C8H9N3O2 B14792049 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid

1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B14792049
M. Wt: 179.18 g/mol
InChI Key: DJHDRDJTFLCZGT-UHFFFAOYSA-N
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Description

1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 4,6-dichloropyrimidine-5-carbaldehyde.

    Formation of Intermediate: This compound reacts with ethyl N-allylglycinate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide (MeONa) to form 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.

    Hydrolysis: Alkaline hydrolysis of the ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

    Iodination and Cyclization: Heating this acid with iodine in acetic acid (AcOH) and sodium acetate (AcONa) results in cyclization to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

    Cyclization: Further cyclization reactions can be induced under specific conditions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and survival pathways . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c1-11-6-5(2-3-9-6)4-10-7(11)8(12)13/h2-4,7,9H,1H3,(H,12,13)

InChI Key

DJHDRDJTFLCZGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(N=CC2=C1NC=C2)C(=O)O

Origin of Product

United States

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